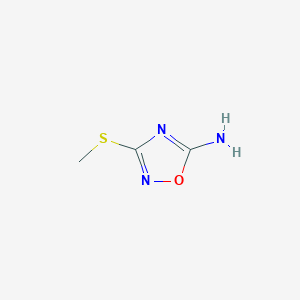
Benzoate d'éthyle 2,3,4-trifluoro
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as described in one study, involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This method yields a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, suggesting that the trifluoromethyl group can be a versatile component in heterocyclic chemistry . Another paper reports the synthesis of 2,4,5-trifluorobenzoic acid through a continuous microflow process involving Grignard exchange and carboxylation reactions, which could be relevant for the synthesis of related trifluorobenzoates .
Molecular Structure Analysis
The crystal structure of ethyl 3,5-dinitrobenzoate provides some context for the molecular structure of ethyl trifluorobenzoates. The study found that the substituents on the aromatic ring, such as carboxy- and nitro-groups, are slightly rotated out of the plane of the aromatic ring. This could imply that in ethyl 2,3,4-trifluorobenzoate, similar steric interactions may cause deviations from planarity .
Chemical Reactions Analysis
The photodegradation of ethyl 3-azido-4,6-difluorobenzoate in trifluoroethanol was studied using 1H NMR, revealing the formation of azoxybenzene among other products. This indicates that ethyl trifluorobenzoates may undergo photodegradation, leading to a variety of products, and that the trifluoromethyl group may influence the photostability and reaction pathways of these compounds .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of ethyl 2,3,4-trifluorobenzoate, they do provide information on related compounds. For instance, the use of boron trifluoride ethyl ether as a catalyst in the synthesis of alkyl esters of p-aminobenzoic acid suggests that the fluorinated groups could interact with boron trifluoride, potentially affecting the reactivity and properties of the esters . Additionally, the formation of nickel(ii) and copper(ii) complexes with certain polyfluoroalkylpropionates indicates that ethyl trifluorobenzoates may also have the ability to act as ligands in metal complexation .
Applications De Recherche Scientifique
Synthèse organique
Benzoate d'éthyle 2,3,4-trifluoro : est un réactif précieux en synthèse organique. Son groupe trifluorométhyle peut modifier considérablement les propriétés chimiques et physiques des molécules, ce qui en fait un élément constitutif utile pour synthétiser des composés plus complexes. Par exemple, il peut être utilisé pour introduire des cycles aromatiques contenant du fluor dans les produits pharmaceutiques, améliorant ainsi leur stabilité métabolique et leur biodisponibilité .
Chimie médicinale
En chimie médicinale, This compound est utilisé pour développer de nouveaux candidats médicaments. Le groupe trifluorobenzoate est souvent incorporé dans les molécules pour améliorer leur pénétration à travers les membranes biologiques, augmentant ainsi leur efficacité en tant qu'agents thérapeutiques. Il est particulièrement pertinent dans la conception de médicaments actifs sur le système nerveux central en raison de sa capacité à franchir la barrière hémato-encéphalique .
Science des matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de polymères avancés. L'incorporation d'esters aromatiques fluorés comme This compound peut conduire à des polymères dotés d'une stabilité thermique, d'une résistance chimique et de propriétés diélectriques améliorées, ce qui est crucial pour les matériaux électroniques et aérospatiaux .
Chimie agricole
Dans le domaine de la chimie agricole, This compound peut être utilisé pour synthétiser des produits agrochimiques qui bénéficient des propriétés uniques des atomes de fluor. Ces propriétés comprennent une lipophilie et une stabilité accrues, conduisant à des herbicides et des pesticides plus efficaces avec un impact environnemental potentiellement moindre .
Chimie analytique
Les chimistes analytiques utilisent This compound comme étalon ou agent de dérivatisation dans diverses techniques chromatographiques. Ses propriétés distinctes en spectroscopie UV et de masse en font un outil adapté pour quantifier des mélanges complexes ou pour améliorer la détection d'analytes spécifiques .
Synthèse peptidique
Le composé est également un outil essentiel dans la synthèse peptidique. Il peut agir comme groupe protecteur pour les acides carboxyliques, ce qui est une étape cruciale dans la synthèse des peptides. Une fois la chaîne peptidique assemblée, le groupe protecteur peut être éliminé sans affecter l'intégrité du peptide .
Recherche en chimie du fluor
This compound : est un sujet d'intérêt dans la recherche en chimie du fluor. Les scientifiques explorent sa réactivité et son interaction avec d'autres produits chimiques afin de mieux comprendre le comportement des composés fluorés. Ces recherches ont des implications pour tous les domaines qui utilisent des molécules fluorées .
Sciences de l'environnement
Enfin, en sciences de l'environnement, les chercheurs étudient la dégradation et le devenir environnemental des composés fluorés comme This compound. Comprendre ses voies de dégradation permet d'évaluer les risques environnementaux potentiels liés à l'utilisation de produits chimiques organiques fluorés .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with Ethyl 2,3,4-trifluorobenzoate are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
ethyl 2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLANUBGYWOMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014906 | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351354-50-2 | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)





![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)






